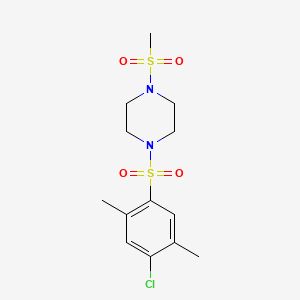

1-[(4-氯-2,5-二甲苯磺酰基)-4-(甲磺酰基)哌嗪

描述

Synthesis Analysis

The synthesis of related piperazine compounds involves nucleophilic substitution reactions and polyaddition strategies. A notable method involves the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone without catalysts, leading to hyperbranched polymers with significant solubility in various solvents (Yan & Gao, 2000). Another approach details the synthesis of piperazine derivatives through reactions involving aryl sulphonyl chloride, showcasing methods to achieve specific sulfonamide functionalization (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated using X-ray crystallography, revealing that piperazine rings can adopt a chair conformation with a distorted tetrahedral geometry around sulfur atoms. This provides insights into the structural framework and stereochemistry of such molecules (Naveen et al., 2007).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including nucleophilic substitution and addition reactions, which are crucial for functionalization and the synthesis of derivatives with specific properties. These reactions are fundamental in modifying the chemical structure to achieve desired physical and chemical properties (Yan & Gao, 2000).

Physical Properties Analysis

The physical properties, such as solubility in water and organic solvents like N,N-dimethylformamide, chloroform, and N-methyl-2-pyrrolidone, are critical for the application of piperazine-based compounds in various domains. These properties are influenced by the molecular structure and functional groups present in the compound (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and stability under various conditions, are determined by the functional groups and overall molecular architecture. Studies on derivatives of piperazine show that modifications like sulfonation and alkylation can significantly impact their chemical behavior, offering pathways to tailor properties for specific applications (Naveen et al., 2007).

科学研究应用

芳基哌嗪衍生物及其药理活性

芳基哌嗪衍生物,包括与 1-[(4-氯-2,5-二甲苯磺酰基)-4-(甲磺酰基)哌嗪类似的结构,因其在临床应用中得到广泛研究,主要用于治疗抑郁症、精神病或焦虑症。这些化合物经历了重大的代谢转化,包括 N-脱烷基化形成 1-芳基哌嗪,已知其对人和动物具有多种血清素受体相关作用。这些芳基哌嗪衍生物的药理作用受其代谢特征和组织分布的影响,特别是在大脑中,这是其预期治疗作用的关键部位 (Caccia, 2007).

抗分枝杆菌活性

哌嗪及其类似物已显示出显着的抗分枝杆菌活性,特别是针对结核分枝杆菌 (MTB),包括多重耐药 (MDR) 和极端耐药 (XDR) 菌株。基于哌嗪的化合物的构效关系 (SAR) 分析揭示了它们作为开发新型抗结核分子的核心构建模块的潜力,为设计更安全、更具选择性和更具成本效益的抗分枝杆菌剂提供了见解 (Girase 等,2020).

治疗性专利申请

哌嗪衍生物的治疗性专利格局一直在扩大,这些化合物存在于针对各种疾病的药物中。哌嗪是药物化学中用途广泛的支架,有助于开发具有抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒和抗炎特性的药物。对哌嗪核心的修饰会显著影响所得分子的药用潜力,突出了该核心结构在药物发现和开发中的重要性 (Rathi 等,2016).

属性

IUPAC Name |

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O4S2/c1-10-9-13(11(2)8-12(10)14)22(19,20)16-6-4-15(5-7-16)21(3,17)18/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPOGJLUPGMVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4625776.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)

![4-chloro-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4625794.png)

![5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4625798.png)

![N-(2,5-dioxo-1-pyrrolidinyl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4625801.png)

![1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)

![ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4625827.png)

![2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4625838.png)

![3-(hexanoylamino)-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4625843.png)

![3,3-dimethyl-10-propionyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4625853.png)

![N-cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4625863.png)

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4625878.png)

![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)